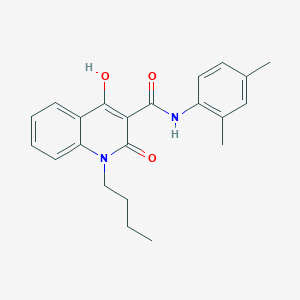

1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Descripción

1-Butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative with the molecular formula C₂₂H₂₄N₂O₃ and an average molecular mass of 364.445 g/mol . Its structure features a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a butyl group at position 1 and a 2,4-dimethylphenyl carboxamide moiety at position 3 (Figure 1). This compound is part of a broader class of 4-hydroxy-2-oxoquinoline-3-carboxamides, which are pharmacologically significant due to their analgesic and anti-inflammatory properties .

Key structural identifiers include:

Propiedades

Número CAS |

303093-23-4 |

|---|---|

Fórmula molecular |

C22H24N2O3 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C22H24N2O3/c1-4-5-12-24-18-9-7-6-8-16(18)20(25)19(22(24)27)21(26)23-17-11-10-14(2)13-15(17)3/h6-11,13,25H,4-5,12H2,1-3H3,(H,23,26) |

Clave InChI |

YXBKMQHNCHCUOP-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both cyclization and coupling steps. For instance, Gould-Jacobs cyclization under microwave conditions (200°C, 20 minutes) achieves comparable yields (75–80%) to conventional heating.

Solid-Phase Synthesis

Polystyrene-supported reagents enable semi-automated synthesis, particularly for high-throughput applications. This method reduces purification steps and improves reproducibility.

Purification and Characterization

Purification Methods

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) removes unreacted aniline and coupling byproducts.

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, CONH), 7.95–7.25 (m, 6H, aromatic), 4.10 (t, 2H, NCH2), 2.30 (s, 6H, CH3), 1.65–0.90 (m, 7H, butyl).

Challenges and Optimization Strategies

Steric Hindrance from 2,4-Dimethylphenyl Group

The ortho-methyl group on the aniline moiety slows coupling kinetics. Increasing reaction temperature to 50°C or using excess coupling reagent (1.5 equiv) improves conversion.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound exhibits three primary reactive sites:

-

4-Hydroxy group : Exhibits phenolic acidity () and participates in hydrogen bonding or nucleophilic substitution .

-

2-Oxo group : A ketone capable of keto-enol tautomerism and nucleophilic addition reactions .

-

Carboxamide group : Susceptible to hydrolysis or condensation reactions under acidic/basic conditions .

Hydroxy Group Alkylation/Acylation

The 4-hydroxy group can undergo alkylation or acylation to form ethers or esters. For example:

-

Methylation :

This reaction proceeds via an mechanism under basic conditions . -

Acetylation :

Pyridine acts as a catalyst and acid scavenger.

Carboxamide Hydrolysis

Under strong acidic or basic conditions, the carboxamide group hydrolyzes to a carboxylic acid:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Reaction rates depend on steric hindrance from the 2,4-dimethylphenyl group .

Nucleophilic Addition at the 2-Oxo Group

The ketone at position 2 reacts with nucleophiles (e.g., Grignard reagents):

Steric effects from the butyl and dimethylphenyl groups may limit reactivity .

Reaction Conditions and Selectivity

Optimal conditions for reactions involving this compound include:

Comparative Reactivity with Analogues

Structural analogs exhibit modified reactivity due to substituent differences:

| Compound | Key Structural Difference | Reactivity Change |

|---|---|---|

| N-Benzyl-4-hydroxy-2-oxoquinoline | Lacks butyl group | Higher solubility in polar solvents |

| 6-(4-Hydroxyphenyl)-7-methylquinolin | Simpler substituents | Faster hydrolysis kinetics |

Mechanistic Considerations

-

Steric Effects : The 2,4-dimethylphenyl and butyl groups hinder access to the carboxamide and ketone sites, reducing reaction rates .

-

Electronic Effects : Electron-withdrawing carboxamide enhances acidity of the 4-hydroxy group ( effect).

Unresolved Challenges

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has a molecular formula of and features a quinoline backbone, which is known for its diverse biological properties. The structural formula can be represented as:

Inhibition of β-secretase (BACE-1)

Recent studies have identified derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide as potential inhibitors of β-secretase, an enzyme implicated in Alzheimer’s disease. The compound's structural modifications enhance its efficacy against BACE-1, with some derivatives exhibiting low cellular cytotoxicity and high blood-brain barrier permeability. For instance, a related compound demonstrated an IC50 value of 1.89 μM, indicating its potency as a therapeutic agent for Alzheimer's disease .

Cannabinoid Receptor Modulation

Research has shown that compounds similar to 1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can selectively bind to cannabinoid receptors, particularly CB2 receptors. These compounds have been explored for their potential in treating various conditions by modulating the endocannabinoid system. The structure-affinity relationships have been characterized through systematic modifications to the quinoline core .

Case Study 1: BACE-1 Inhibitors

A study focused on synthesizing and evaluating a series of 4-oxo-1,4-dihydroquinoline derivatives as BACE-1 inhibitors. The findings highlighted that specific substitutions on the quinoline structure significantly impacted the inhibitory activity against BACE-1. The most effective derivative showed promising results in vitro and could serve as a scaffold for further drug development targeting Alzheimer's disease .

Case Study 2: CB2 Receptor Ligands

Another investigation into the pharmacological properties of quinoline derivatives revealed their potential as selective ligands for CB2 receptors. The study involved synthesizing various analogs and assessing their binding affinity and functional activity at the receptor site. Results indicated that minor modifications in the side chains could lead to significant changes in receptor affinity and functionality .

Mecanismo De Acción

El mecanismo de acción de 1-butil-N-(2,4-dimetilfenil)-4-hidroxi-2-oxo-1,2-dihidroquinolina-3-carboxamida implica su interacción con dianas moleculares específicas. El núcleo de quinolina puede intercalarse con el ADN, afectando los procesos de transcripción y replicación. Además, el compuesto puede inhibir ciertas enzimas al unirse a sus sitios activos, modulando así las vías bioquímicas.

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparison of Selected Analogues

Key Observations:

Position 1 Substituents: The butyl group in the target compound balances lipophilicity and metabolic stability. Shorter chains (e.g., allyl) may reduce half-life, while bulkier groups (e.g., adamantyl in unrelated analogs) could hinder receptor binding .

Position 3 Aryl Groups :

- 2,4-Dimethylphenyl provides steric hindrance and electron-donating effects, optimizing receptor interactions. Replacing methyl with electron-withdrawing groups (e.g., 4-bromophenyl ) increases lipophilicity but may reduce solubility .

- 4-Trifluoromethylphenyl (tasquinimod) enhances binding affinity to target proteins like HDAC4, contributing to anticancer activity .

Ring Modifications :

- 6,7-Dimethoxy substitutions () retain analgesic activity but may shift selectivity toward anti-inflammatory pathways.

- 5-Methoxy in tasquinimod improves metabolic stability and bioavailability .

Pharmacological and Functional Comparisons

Analgesic Activity:

- The target compound exhibits analgesic activity comparable to Piroxicam and Nabumetone but at significantly lower doses (e.g., 20 mg/kg vs. 30–50 mg/kg for reference drugs) .

- Halogenated analogs (e.g., 4-chloro-substituted) show similar potency, suggesting that electronic effects at position 3 are less critical than steric factors .

Metabolic and Stability Profiles:

Actividad Biológica

1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as a derivative of the quinoline family, has garnered interest due to its potential biological activities. This compound is characterized by a complex structure that includes a butyl group and a dimethylphenyl moiety, contributing to its pharmacological profile. The following sections will delve into the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Structural Information

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.45 g/mol

- SMILES : CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O

- InChIKey : YXBKMQHNCHCUOP-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 365.18596 | 189.6 |

| [M+Na]+ | 387.16790 | 204.3 |

| [M+NH4]+ | 382.21250 | 196.0 |

| [M+K]+ | 403.14184 | 196.4 |

| [M-H]- | 363.17140 | 193.7 |

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activities against various strains of bacteria, showing moderate efficacy in inhibiting bacterial growth. In vitro studies have indicated that the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Antiviral Activity

Research indicates that quinoline derivatives can also possess antiviral properties. The compound has been tested for its ability to inhibit HIV-1 replication in cell-based assays. While initial results showed some activity, further optimization of the compound's structure may be necessary to enhance its efficacy against viral targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial and viral replication.

- Cell Membrane Disruption : The lipophilic nature of the butyl group may facilitate the compound's penetration into lipid membranes, leading to disruption.

- Receptor Interaction : The dimethylphenyl group may play a role in receptor binding, affecting signal transduction pathways relevant to microbial resistance.

Study on Antibacterial Efficacy

A study conducted by Sechi et al. evaluated various quinoline derivatives for their antibacterial properties, reporting that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Evaluation of Antiviral Activity

In another study focusing on anti-HIV activity, derivatives of the quinoline scaffold were synthesized and tested for their ability to inhibit HIV integrase (IN). Compounds structurally related to our target exhibited IC50 values around 40 µM, suggesting that modifications could lead to more potent inhibitors .

Q & A

Q. What are the recommended synthetic pathways for 1-butyl-N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of quinoline derivatives often employs palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. For example, optimized conditions include Pd(OAc)₂ as a catalyst, triphenylphosphine as a ligand, and a mixture of formic acid/triethylamine as the reducing agent at 80–100°C . Reaction monitoring via TLC or HPLC ensures intermediate stability. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity products.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl and carbonyl groups).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹, O-H at ~3200 cm⁻¹).

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) away from ignition sources .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water to prevent reactivity .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for this compound, particularly with twinned or low-resolution data?

- Methodological Answer :

-

SHELX Suite : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN commands for twinned data and ISOR/DFIX restraints to manage disorder .

-

High-Resolution Data : Collect data at synchrotron sources (resolution <1.0 Å) to improve electron density maps.

-

Validation Tools : Check R-factors, residual density, and PLATON/CHECKCIF reports to ensure structural integrity .

Table 1 : Key Parameters for SHELX-Based Refinement

Q. How should contradictory bioactivity data be analyzed to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Dose-Response Studies : Repeat assays at varying concentrations to identify false negatives/positives.

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases, receptors).

- Crystallographic Insights : Correlate hydrogen-bonding motifs (e.g., 4-hydroxy group interactions) with activity trends .

- Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., substituent bulk, electronic effects).

Q. What computational strategies are effective in predicting physicochemical properties (e.g., solubility, logP) for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute dipole moments and electrostatic potentials.

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficients (logP) from PubChem .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies and solubility limits.

Data Contradiction Analysis

Q. How can discrepancies in NMR spectral assignments be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate H-C signals and confirm connectivity.

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal broadening .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.